molecular formula C10H9BrF2N2 B6246982 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole CAS No. 1780279-45-9

5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole

Cat. No. B6246982
CAS RN: 1780279-45-9
M. Wt: 275.1
InChI Key:
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Description

5-Bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole (5-Br-1-MEI) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. It is a derivative of indazole, a five-membered aromatic ring with nitrogen, and has been found to be an effective reagent in a variety of organic syntheses. 5-Br-1-MEI has also been studied for its potential use in drug development and as a biochemical probe.

Scientific Research Applications

5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole has been studied for its potential applications in scientific research, particularly in the fields of drug development and biochemical probing. It has been found to be an effective reagent in a variety of organic syntheses, and has been used in the synthesis of a variety of drugs, including the antifungal agent fluconazole. 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole has also been studied for its potential use as a biochemical probe, as it has been found to be an effective inhibitor of certain enzymes, including cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole is not fully understood, but it is believed to be related to its ability to form covalent bonds with certain enzymes. It is thought that the bromine atom in the compound acts as an electrophile, and is able to form covalent bonds with the active sites of enzymes. This covalent binding is believed to be responsible for the inhibitory effects of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole on certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole are still being studied, but it has been found to be an effective inhibitor of certain enzymes, including cytochrome P450 enzymes. It has also been found to be an effective inhibitor of certain transcription factors, and has been shown to induce apoptosis in certain cell lines. In addition, 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole has been found to have anti-tumor effects in certain cell lines, and has been studied for its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in good yield and purity. In addition, 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole has been found to be an effective reagent in a variety of organic syntheses, and can be used to synthesize a variety of drugs. On the other hand, 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole has been found to have a relatively short half-life in vivo, and is rapidly metabolized by the body. This can limit its use in certain experiments, as it may not remain active for the duration of the experiment.

Future Directions

There are a number of potential future directions for the study of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole. These include further research into its mechanism of action, its potential applications in drug development and biochemical probing, and its potential use in the treatment of cancer. In addition, further research into its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, could provide further insight into the potential applications of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole.

Synthesis Methods

5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole can be synthesized via a variety of methods, including the N-alkylation of 3-indazole-1-carboxylic acid with 1,1-difluoroethyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and yields a product in good yield and purity. Other methods of synthesis include the reaction of 1-methyl-3-indazole-1-carboxylic acid with 1,1-difluoroethyl bromide in the presence of a base, or the reaction of 3-bromo-1-methyl-1H-indazole with 1,1-difluoroethyl bromide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole involves the reaction of 5-bromo-1-methyl-1H-indazole with 1,1-difluoroethane in the presence of a base to form the desired product.", "Starting Materials": [ "5-bromo-1-methyl-1H-indazole", "1,1-difluoroethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 5-bromo-1-methyl-1H-indazole and base to a reaction flask", "Add 1,1-difluoroethane dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent (e.g. diethyl ether)", "Dry the product under vacuum to obtain 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole" ] }

CAS RN

1780279-45-9

Product Name

5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole

Molecular Formula

C10H9BrF2N2

Molecular Weight

275.1

Purity

95

Origin of Product

United States

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